
Methyl dipropan-2-yl phosphite
Overview
Description
Methyl dipropan-2-yl phosphite (CAS 18632-46-7) is a phosphinate ester with the molecular formula C₇H₁₇O₂P and a molecular weight of 164.185 g/mol . Structurally, it consists of a methyl group and two isopropyl (propan-2-yl) groups bonded to a phosphorus atom. Its synonyms include methyl diisopropylphosphinate and methyl dipropan-2-ylphosphinate. This compound is notable for its steric bulk due to the isopropyl substituents, which influence its reactivity and stability in organic and catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dipropan-2-yl phosphite can be synthesized through the reaction of phosphorus trichloride with isopropanol and methanol. The reaction typically proceeds as follows:
Step 1: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite.
Step 2: Diisopropyl phosphite is then reacted with methanol to yield this compound.
The reaction conditions often involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as:
PCl3+2CH3CH(OH)CH3+CH3OH→(CH3O)P(OCH(CH3)2)2+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl dipropan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphonate.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphorous acid and the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Methyl dipropan-2-yl phosphonate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Hydrolysis: Phosphorous acid and isopropanol.
Scientific Research Applications
Methyl dipropan-2-yl phosphite is an organophosphorus compound with the chemical formula (CH₃O)P(OCH(CH₃)₂)₂ that is used in scientific research. It has a phosphite group bonded to a methyl group and two propan-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
this compound can be created through a reaction involving phosphorus trichloride with both isopropanol and methanol. The typical reaction involves phosphorus trichloride reacting with isopropanol to create diisopropyl phosphite. Then, the resulting diisopropyl phosphite reacts with methanol, yielding this compound. A base, like pyridine, is often used to neutralize the hydrochloric acid that forms during the reaction. The overall reaction is as follows:
Industrial Production Methods
Industrial production involves similar synthetic routes, but on a larger scale. Reaction parameters, including temperature, pressure, and reactant concentrations, are continuously monitored and controlled to ensure high yield and product purity. Techniques like distillation and crystallization purify the final product.
Chemical Reactions Analysis
This compound undergoes oxidation, substitution, and hydrolysis.
- Oxidation It can be oxidized to create the corresponding phosphonate. Common oxidizing agents for this process include hydrogen peroxide and oxygen. The major product formed is methyl dipropan-2-yl phosphonate.
- Substitution It can participate in nucleophilic substitution reactions, where alkoxy groups are replaced by other nucleophiles. Reagents like alkyl halides or acyl chlorides can be used under basic conditions. The products are various substituted phosphites, depending on the nucleophile used.
- Hydrolysis It can be hydrolyzed to form phosphorous acid and the corresponding alcohols, facilitated by acidic or basic conditions.
Scientific Research Applications
Mechanism of Action
this compound acts as a nucleophile because of its phosphite group. It donates electron pairs to electrophilic centers, which facilitates chemical transformations. Its derivatives can inhibit enzymes in biological systems by mimicking phosphate groups, thereby interfering with metabolic pathways.
Uses
this compound is used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl dipropan-2-yl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. In biological systems, its derivatives can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key properties of methyl dipropan-2-yl phosphite and structurally related compounds:
Notes:
- Phosphinate vs. Phosphite : this compound is a phosphinate (P=O with one alkyl group and two ester groups), whereas dipropan-2-yl phosphite is a phosphite (P(III) with three ester groups). This difference in oxidation state affects reactivity .
- Steric Effects : The isopropyl groups in this compound and dipropan-2-yl phosphite confer greater steric hindrance compared to dimethyl hydrogen phosphite, influencing reaction kinetics and selectivity .
Enantioselectivity in Hydrophosphonylation
Diisopropyl phosphite (dipropan-2-yl phosphite) demonstrated the highest enantioselectivity (61.9% ee) in asymmetric hydrophosphonylation reactions compared to other dialkyl phosphites (e.g., diethyl, di-n-propyl) . This is attributed to the bulky isopropyl groups, which enhance stereochemical control during transition-state interactions.
Stability and Side Reactions
Trimethyl phosphite (a smaller alkyl phosphite) was shown to form methyl fluorosulfonate under acidic conditions, indicating instability with smaller alkyl groups . This compound’s isopropyl groups likely mitigate such side reactions due to steric protection of the phosphorus center.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl dipropan-2-yl phosphite, and how can reaction conditions be optimized to minimize byproduct formation?
- Methodological Answer : this compound (synonymous with diisopropyl methylphosphonite, CAS 66295-44-1) is synthesized via nucleophilic substitution reactions. For example, heating methylphosphonous acid with diisopropyl alcohol under anhydrous conditions at 110–120°C for extended durations (e.g., 400+ hours) can yield the product. Optimization includes stoichiometric excess of the phosphite precursor (2:1 molar ratio) and inert atmosphere use to prevent oxidation. Byproducts like polymeric residues or ester derivatives (e.g., phenyl esters) can be minimized by monitoring reaction progress via 31P NMR or gas chromatography (VPC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Methodological Answer :
- IR Spectroscopy : Key bands include P-O-C stretches (996–1030 cm⁻¹), P=O (1230–1255 cm⁻¹), and C-H vibrations (2950 cm⁻¹) .
- NMR : 1H NMR peaks for geminal methyl groups appear at δ 1.55 ppm (singlet), while 31P NMR shows a characteristic peak near δ 25–30 ppm for phosphonite derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 164 for [C₇H₁₇O₂P]+) confirm molecular weight .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) at 25°C. Monitor degradation kinetics via HPLC or 31P NMR to track phosphite-to-phosphate oxidation. Hydrolysis is accelerated under acidic conditions, forming methylphosphonic acid and isopropyl alcohol. Include chelating agents (e.g., EDTA) to rule out metal-catalyzed degradation .
Advanced Research Questions
Q. How do varying reaction parameters (temperature, stoichiometry, catalysts) influence the stereochemical outcomes of nucleophilic substitutions involving this compound?
- Methodological Answer : Elevated temperatures (>120°C) favor thermodynamically stable products but risk side reactions (e.g., esterification). Stereoselectivity is enhanced using chiral catalysts (e.g., BINOL-derived ligands) in asymmetric syntheses. For example, in lactone ring-opening reactions, a 2:1 phosphite-to-lactone ratio yields transesterified products, while excess lactone promotes dimerization. Validate outcomes via X-ray crystallography or chiral HPLC .
Q. What are the challenges in analyzing phosphite-phosphate interactions in plant pathogen studies, and how can experimental designs account for confounding variables like endogenous phosphate levels?
- Methodological Answer : Phosphite (Phi) and phosphate (Pi) compete for uptake transporters in plants, altering antifungal efficacy. To mitigate confounding effects:
- Use hydroponic systems with controlled Pi concentrations (e.g., 0–5 mM Pi) .
- Quantify Phi/Pi ratios via ion chromatography or colorimetric assays (e.g., molybdate-blue method).
- Include dual-treatment groups (Phi + Pi) to assess antagonistic effects on Phytophthora suppression .
Q. How can contradictory data on the fungicidal efficacy of phosphite compounds be resolved through meta-analytical approaches or systematic variation of application protocols?
- Methodological Answer : Contradictions arise from differences in application methods (foliar vs. soil drench), pathogen strains, and environmental conditions. Resolve via:
- Meta-analysis : Pool data from replicated trials (e.g., randomized complete block designs with 6+ replicates) using mixed-effects models .
- Dose-response curves : Test phosphite concentrations (e.g., 1.25–5.00 L ha⁻¹) under standardized pathogen inoculation protocols (e.g., wounded fruit assays) .
Q. What analytical strategies are recommended for resolving complex reaction mixtures containing this compound and its degradation products?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS/MS to separate and identify low-abundance byproducts (e.g., thiophosphates or polymeric residues). For unresolved peaks, employ 2D NMR (HSQC, HMBC) to assign structures. Reference spectral libraries (e.g., ChemSpider) for unknown compounds .
Q. Data Contradiction Analysis
Q. Why do studies report varying yields in phosphite-mediated esterification reactions, and how can reproducibility be improved?
- Analysis : Yield discrepancies (e.g., 7–45% in lactone reactions) stem from differences in phosphite purity, reaction monitoring intervals, and isolation methods. Improve reproducibility by:
- Standardizing phosphite synthesis protocols (e.g., redistillation before use) .
- Using inline analytics (e.g., reactIR ) for real-time monitoring .
- Reporting yields relative to consumed starting material rather than initial input .
Q. Methodological Tables
Properties
IUPAC Name |
methyl dipropan-2-yl phosphite | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(8-5)10-7(3)4/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMTHMEMBQYSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513223 | |
Record name | Methyl dipropan-2-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-21-2 | |
Record name | Methyl dipropan-2-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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